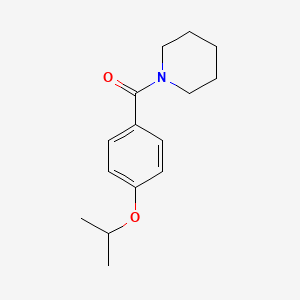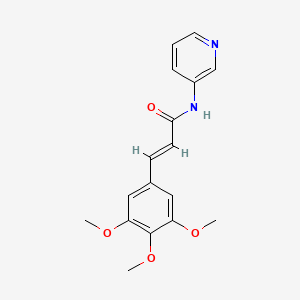
N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide, also known as DBM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DBM is a derivative of sulfonylurea, a class of compounds commonly used in the treatment of type 2 diabetes. However, DBM has shown promising results in a range of other applications, including cancer treatment and neuroprotection.
作用机制
The mechanism of action of N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide is not yet fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. In cancer cells, N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has been shown to induce cell cycle arrest and apoptosis, while in neurons, it has been shown to protect against oxidative stress and inflammation.
Biochemical and physiological effects:
N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of inflammation and oxidative stress. These effects are thought to be mediated by the compound's ability to inhibit specific enzymes involved in these processes.
实验室实验的优点和局限性
One advantage of using N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide in lab experiments is its relatively low toxicity, which allows for higher doses to be administered without causing harm to cells or organisms. However, one limitation is that the compound is not very water-soluble, which can make it difficult to administer in certain experimental settings.
未来方向
There are many potential future directions for research on N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide. One area of interest is in the development of new cancer therapies that incorporate N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide as a key component. Other potential applications include the treatment of neurodegenerative diseases and the development of new anti-inflammatory drugs. Further research is needed to fully understand the mechanisms of action of N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide and to explore its potential therapeutic applications.
合成方法
N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide can be synthesized using a multistep process that involves the reaction of 2,6-dimethylphenylamine with 2-fluorobenzyl chloride, followed by the addition of methanesulfonyl chloride. The resulting compound can be purified using column chromatography to obtain a high degree of purity.
科学研究应用
N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in a range of fields. One of the most promising areas of research is in cancer treatment, with studies showing that N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has anti-tumor activity in a range of different cancer cell lines. N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has also been investigated for its potential neuroprotective properties, with studies suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-N-[(2-fluorophenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-12-7-6-8-13(2)16(12)18(21(3,19)20)11-14-9-4-5-10-15(14)17/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXYXEUKRKIFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC2=CC=CC=C2F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5857397.png)


![4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5857441.png)
![N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5857449.png)


![N-ethyl-2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5857472.png)
![N'-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B5857480.png)
![N'-{[1-(4-bromobenzyl)-1H-indol-3-yl]methylene}-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5857487.png)
![4-chlorobenzaldehyde [7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]hydrazone](/img/structure/B5857488.png)
